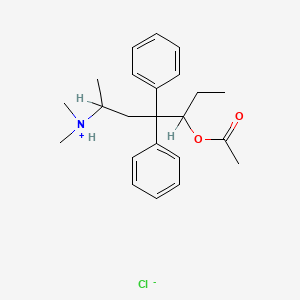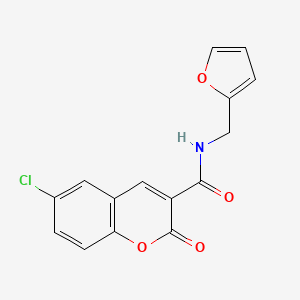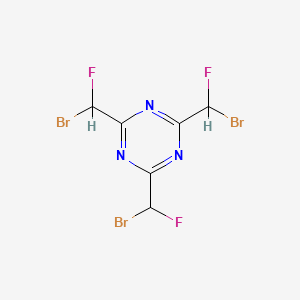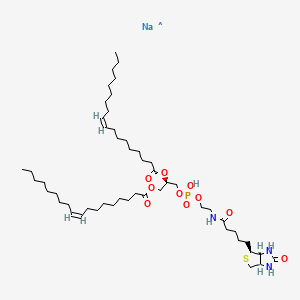
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) is a complex lipid molecule that plays a significant role in various scientific and industrial applications. This compound is a derivative of phosphatidylethanolamine, a class of phospholipids that are essential components of cell membranes. The addition of biotin to the molecule enhances its functionality, making it useful in biochemical and medical research.
作用機序
Target of Action
The primary target of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt), also known as DOPE, is the cellular membrane . It interacts with the lipid bilayer of the cell membrane, which plays a crucial role in maintaining the integrity and functionality of the cell .
Mode of Action
DOPE forms heterogeneous liposomes with N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methylsulfate (DOTAP), which are used as delivery vehicles for therapeutic agents . The compound can bind to microtubules, inhibiting binding to targets, cell division, and movement .
Biochemical Pathways
The compound is involved in the pathway of lipid-mediated gene transfection . The addition of DOPE-PEG2K can reduce cellular toxicity by masking the surface positive charge of the DOPE-PEI/siRNA complex . The incorporation of a gastrin-releasing peptide receptor (GRPR) targeting peptide and DOPE/DOTAP components can improve the cellular uptake of siRNA into targeted cells and the siRNA knockdown efficiency .
Result of Action
The result of DOPE’s action is the efficient delivery of therapeutic agents into cells . This can lead to the successful knockdown of specific genes, which can have various effects depending on the genes targeted .
Action Environment
The action of DOPE can be influenced by various environmental factors. For instance, the presence of other lipids can affect the formation and stability of the liposomes . The pH and ionic strength of the surrounding medium can also affect the charge of the liposomes and thus their interaction with cells .
生化学分析
Biochemical Properties
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) is known to interact with various enzymes, proteins, and other biomolecules. It has been used as a fluorescence label for lipid membranes in studies of membrane structures such as liposomes and lipid rafts .
Cellular Effects
This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It is an essential component of cationic liposomes designed to deliver DNA into gliosarcoma and kidney cell lines (gene therapy) .
Molecular Mechanism
At the molecular level, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this product may change. This could be due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) is involved in various metabolic pathways. Phosphatidylethanolamine (PE), a related compound, is formed primarily in the reaction of CDP-ethanolamine and diacylglycerol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) typically involves the following steps:
Phosphorylation: The starting material, 1,2-dioleoyl-sn-glycero-3-phosphocholine, undergoes phosphorylation to introduce the phosphate group.
Biotinylation: The phosphoethanolamine head group is then modified by attaching biotin using a biotinylation reagent, such as biotin-N-hydroxysuccinimide ester.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated chemical reactors. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to maintain consistency.
Types of Reactions:
Oxidation: The double bonds in the oleoyl chains can undergo oxidation to form epoxides or hydroperoxides.
Reduction: Reduction reactions can be used to convert the double bonds to single bonds, resulting in saturated fatty acids.
Substitution: The biotinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, or catalytic oxidants.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols, in the presence of coupling reagents.
Major Products Formed:
Epoxides and hydroperoxides from oxidation.
Saturated fatty acids from reduction.
Biotinylated derivatives from substitution reactions.
科学的研究の応用
Chemistry: This compound is used as a lipid anchor in the synthesis of liposomes and other lipid-based drug delivery systems.
Biology: It is employed in the study of cell membrane dynamics and interactions, as well as in the labeling of proteins and other biomolecules for imaging and detection.
Medicine: The biotinylated version is used in targeted drug delivery and diagnostic assays, leveraging the high affinity of biotin for streptavidin or avidin.
Industry: It finds applications in the cosmetics and food industries as an emulsifier and stabilizer.
類似化合物との比較
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt)
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)
This detailed overview provides a comprehensive understanding of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt), its preparation, reactions, applications, and mechanisms
特性
CAS番号 |
384835-53-4 |
|---|---|
分子式 |
C51H91N3NaO10PS |
分子量 |
992.3 g/mol |
IUPAC名 |
sodium;2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C51H92N3O10PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-48(56)61-41-44(64-49(57)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-63-65(59,60)62-40-39-52-47(55)36-34-33-35-46-50-45(43-66-46)53-51(58)54-50;/h17-20,44-46,50H,3-16,21-43H2,1-2H3,(H,52,55)(H,59,60)(H2,53,54,58);/q;+1/p-1/b19-17-,20-18-;/t44-,45+,46+,50+;/m1./s1 |
InChIキー |
ZGFSYDGJPSEMJM-AOAFAMOJSA-M |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


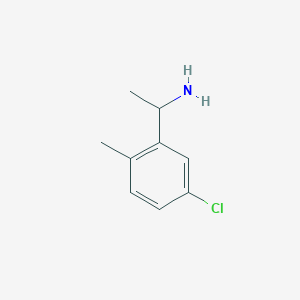
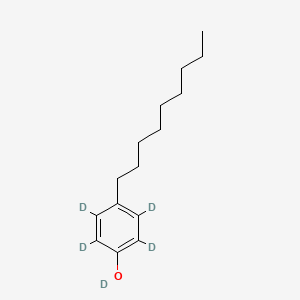
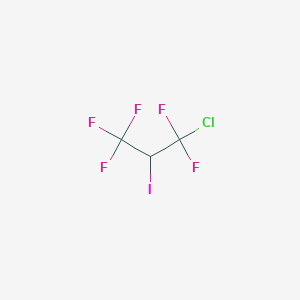
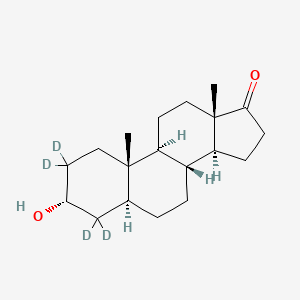
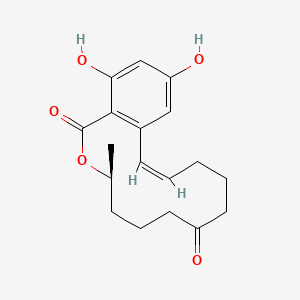
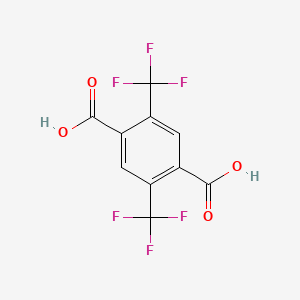

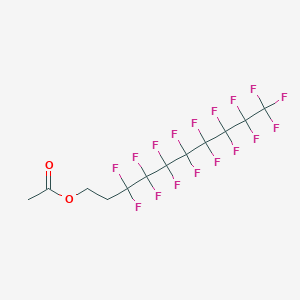
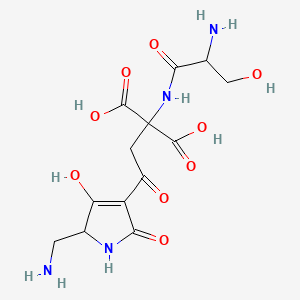
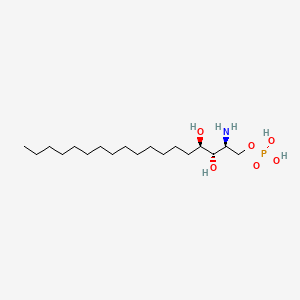
![Sodium 2,3-dihydroxypropyl (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B6595654.png)
